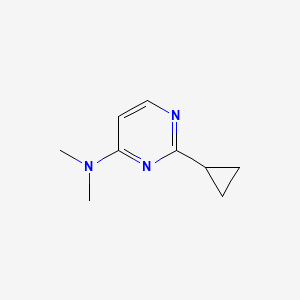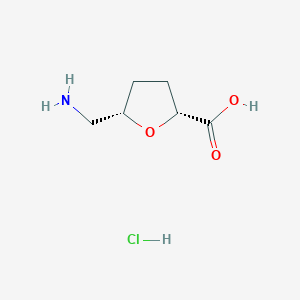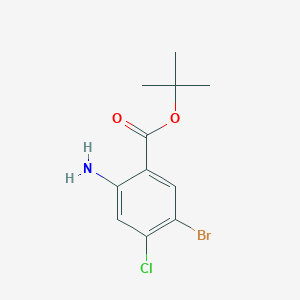
3-(2-ethoxyphenoxy)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenoxy)propanoic Acid, also known as C11H14O4, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(2-ethoxyphenoxy)propanoic Acid is represented by the linear formula C11H14O4 . The SMILES string is CCOC1=CC=CC=C1OCCC(O)=O and the InChI is 1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, is utilized as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol in producing benzoxazine-based materials with wide applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anti-Inflammatory Properties
New phenolic compounds, including derivatives of 3-(2-ethoxyphenoxy)propanoic acid, have been isolated from the tender leaves of Eucommia ulmoides Oliv. These compounds show potential anti-inflammatory effects, indicating possible applications in treating inflammation-related conditions (Ren et al., 2021).
Electrochemical Hydrogenation Applications
3-(Methoxyphenyl)propenoic acids, closely related to 3-(2-ethoxyphenoxy)propanoic acid, have been successfully hydrogenated electrochemically. This process yields 3-(methoxyphenyl)propanoic acids with high efficiency, suggesting potential applications in organic synthesis and industrial chemical processes (Korotaeva et al., 2011).
Enzyme-Catalyzed Synthesis
Enzymatic processes have been developed for synthesizing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, which are structurally similar to 3-(2-ethoxyphenoxy)propanoic acid. This approach is significant for producing chiral compounds used in various chemical syntheses (Brem et al., 2010).
Chemopreventive Potential
Derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to 3-(2-ethoxyphenoxy)propanoic acid, have shown promise as cancer chemopreventive agents. This highlights the potential use of similar compounds in developing novel chemopreventive drugs (Curini et al., 2006).
Large-Scale Production of PPAR Agonists
A novel biocatalytic method has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a compound similar to 3-(2-ethoxyphenoxy)propanoic acid, used in synthesizing PPARα and -γ agonists. This represents an important advancement in the pharmaceutical manufacturing of specific drug components (Deussen et al., 2003).
Quantification in Human Metabolism
3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to 3-(2-ethoxyphenoxy)propanoic acid, has been identified in human metabolism. This discovery is significant for understanding biochemical pathways and potential implications in conditions like schizophrenia and autism (Obrenovich et al., 2018).
Synthesis of Chiral Epoxides
Chiral epoxides, including ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are synthesized from compounds structurally related to 3-(2-ethoxyphenoxy)propanoic acid. These chiral epoxides are valuable precursors in various chemical syntheses, demonstrating the versatility of similar compounds in the chemical industry (Peru et al., 2016).
Atmospheric Degradation Studies
The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, has been studied, providing insights into the environmental impacts and chemical behavior of similar compounds in the atmosphere (Aranda et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXOYJJNCNFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)propanoic Acid | |
CAS RN |
379254-66-7 |
Source


|
| Record name | 3-(2-ethoxyphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)




![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

